molecular formula C11H19FN2O2 B13341580 tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate

tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate

Cat. No.: B13341580
M. Wt: 230.28 g/mol
InChI Key: AFFOXVBYVNKUMO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopropyl moiety, and a fluoroazetidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aminocyclopropyl Intermediate: The synthesis begins with the preparation of the aminocyclopropyl intermediate. This can be achieved through the reaction of cyclopropylamine with appropriate reagents under controlled conditions.

    Introduction of the Fluoroazetidine Ring: The next step involves the formation of the fluoroazetidine ring. This can be accomplished by reacting the aminocyclopropyl intermediate with a fluorinated azetidine precursor under specific reaction conditions.

    Protection of the Carboxyl Group: The final step involves the protection of the carboxyl group using tert-butyl chloroformate. This step ensures the stability of the compound and facilitates its isolation and purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroazetidine carboxylic acids, while reduction may produce fluoroazetidine alcohols. Substitution reactions can result in a variety of substituted fluoroazetidine derivatives.

Scientific Research Applications

tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular targets.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance and efficiency of industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and function. The presence of the fluoroazetidine ring and the aminocyclopropyl group allows for selective binding to target sites, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
  • tert-Butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate is unique due to the presence of the fluoroazetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and interactions. The combination of the tert-butyl group, aminocyclopropyl moiety, and fluoroazetidine ring makes it a versatile and valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H19FN2O2

Molecular Weight

230.28 g/mol

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-6-10(12,7-14)11(13)4-5-11/h4-7,13H2,1-3H3

InChI Key

AFFOXVBYVNKUMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)N)F

Origin of Product

United States

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